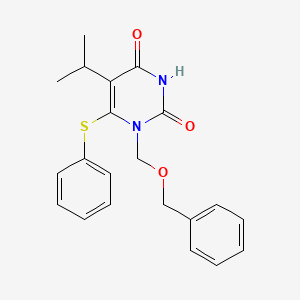
5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil is a synthetic organic compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil typically involves multi-step organic reactions. The starting materials often include uracil derivatives, isopropyl groups, benzyloxy groups, and phenylthio groups. The synthetic route may involve:
Alkylation: Introduction of the isopropyl group to the uracil ring.
Benzylation: Attachment of the benzyloxy group to the uracil derivative.
Thioether Formation: Introduction of the phenylthio group to the uracil ring.
These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反应分析
Types of Reactions
5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学研究应用
5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids and enzymes.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Pharmaceutical Development: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the RNA or DNA strands. These interactions can disrupt cellular processes and lead to the desired biological effects.
相似化合物的比较
Similar Compounds
5-Isopropyluracil: Lacks the benzyloxy and phenylthio groups, making it less complex.
1-((Benzyloxy)methyl)uracil: Lacks the isopropyl and phenylthio groups.
6-(Phenylthio)uracil: Lacks the isopropyl and benzyloxy groups.
Uniqueness
5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil is unique due to the presence of all three functional groups (isopropyl, benzyloxy, and phenylthio) on the uracil ring. This combination of groups enhances its potential biological activity and makes it a valuable compound for research and development.
生物活性
5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil, also known by its CAS number 47547-28-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, specifically focusing on its antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O3S, and it features a pyrimidine base with specific substitutions that enhance its biological activity. The structural modifications at positions 1, 5, and 6 contribute to its pharmacological profile.
Research indicates that compounds similar to this compound exhibit significant antiviral activity by inhibiting viral replication mechanisms. For instance, studies have shown that derivatives of uracil can act as inhibitors of HIV-1 replication, with some compounds demonstrating low effective concentrations (EC50) in the micromolar range.
Case Studies and Findings
- HIV-1 Inhibition : A study published in the Journal of Medicinal Chemistry highlighted that modifications to the uracil structure significantly enhanced anti-HIV activity. For example, a related compound with a propoxy group at position 1 showed an EC50 of 0.064 μM against HIV-1 . This suggests that the introduction of bulky or electron-donating groups can improve antiviral efficacy.
- Comparative Analysis : Another study found that various alkoxy substituents at the N-1 position were tested for their ability to inhibit HIV-1 replication. The propoxy derivative was noted as particularly effective . The introduction of isopropyl groups at C-5 was also shown to increase metabolic stability and antiviral potency.
- Broader Antiviral Spectrum : Beyond HIV, compounds structurally related to this compound have been investigated for their activity against other viral pathogens. For instance, some derivatives have shown promise against animal viruses such as the canine distemper virus and others .
Tables of Biological Activity
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Pharmacokinetics and Metabolism
The metabolic stability of this compound is crucial for its potential therapeutic application. Studies indicate that when incubated with rat liver homogenates, no significant metabolites were observed, suggesting a stable N-O bond and minimal metabolic degradation . This stability is advantageous for maintaining therapeutic levels in vivo.
属性
CAS 编号 |
136160-34-4 |
|---|---|
分子式 |
C21H22N2O3S |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1-(phenylmethoxymethyl)-6-phenylsulfanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N2O3S/c1-15(2)18-19(24)22-21(25)23(14-26-13-16-9-5-3-6-10-16)20(18)27-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,22,24,25) |
InChI 键 |
WGWFCFMAZPEFFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















